

physical characteristics of 3,5-Dimethyl-4-nitrobenzoic acid

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitrobenzoic acid

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An In-depth Technical Guide to the Physical Characteristics of 3,5-Dimethyl-4-nitrobenzoic Acid

Abstract: This technical guide provides a comprehensive overview of the essential physical and chemical characteristics of **3,5-Dimethyl-4-nitrobenzoic acid** (CAS No. 3095-38-3). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes key data from authoritative sources. It covers the compound's chemical identity, core physicochemical properties, and spectroscopic profile. Furthermore, this guide presents detailed, field-proven experimental protocols for the determination of its primary physical characteristics, emphasizing the scientific rationale behind each procedural step. The information is structured to serve as a practical and reliable reference for laboratory applications.

Chemical Identity and Molecular Structure

3,5-Dimethyl-4-nitrobenzoic acid is an important intermediate raw material utilized in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs^{[1][2]}. Its molecular structure, featuring a benzoic acid core with two methyl groups and a nitro group, dictates its chemical reactivity and physical properties.

A summary of its key chemical identifiers is presented below.

Identifier	Value	Source
IUPAC Name	3,5-dimethyl-4-nitrobenzoic acid	[3][4]
CAS Number	3095-38-3	[1][5]
Molecular Formula	C ₉ H ₉ NO ₄	[1][3][5]
Molecular Weight	195.17 g/mol	[1][3][6]
InChI Key	RBAVFNOGEPCOQI-UHFFFAOYSA-N	[1][4][6]
Canonical SMILES	<chem>CC1=CC(=CC(=C1[O-])C)C(=O)O</chem>	[1][3][5]

The arrangement of the functional groups on the benzene ring is crucial for its properties. The nitro group is positioned between two methyl groups, which can introduce steric effects influencing its reactivity and spectroscopic characteristics.

Caption: Molecular structure of **3,5-Dimethyl-4-nitrobenzoic acid**.

Core Physicochemical Properties

The physical properties of **3,5-Dimethyl-4-nitrobenzoic acid** are summarized in the table below. These characteristics are fundamental for predicting its behavior in various solvents, reaction conditions, and purification processes.

Property	Value	Source(s)
Appearance	White to cream or pale yellow crystals or powder.	[4][7]
Melting Point	221-223 °C	[8]
224 °C	[6]	
Boiling Point	356.5 °C at 760 mmHg	[8]
Solubility	Insoluble in water.	[1][2][8][9]
pKa (Predicted)	3.56 ± 0.10	[8][9]
Density (Predicted)	1.333 g/cm ³	[8]

The high melting point is indicative of a stable crystalline lattice structure, likely reinforced by intermolecular hydrogen bonding between the carboxylic acid groups and potential dipole-dipole interactions from the nitro groups. Its insolubility in water is expected, as the hydrophobic nature of the dimethylated benzene ring dominates over the hydrophilic character of the carboxylic acid and nitro groups[1][8].

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **3,5-Dimethyl-4-nitrobenzoic acid**.

- Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. Key expected absorptions include a strong, broad peak for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp, strong peak for the carbonyl C=O stretch (around 1700 cm⁻¹), and characteristic peaks for the N-O stretches of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). PubChem lists available FTIR and ATR-IR spectra for this compound[3]. An identification test via FTIR should conform to reference spectra[4].

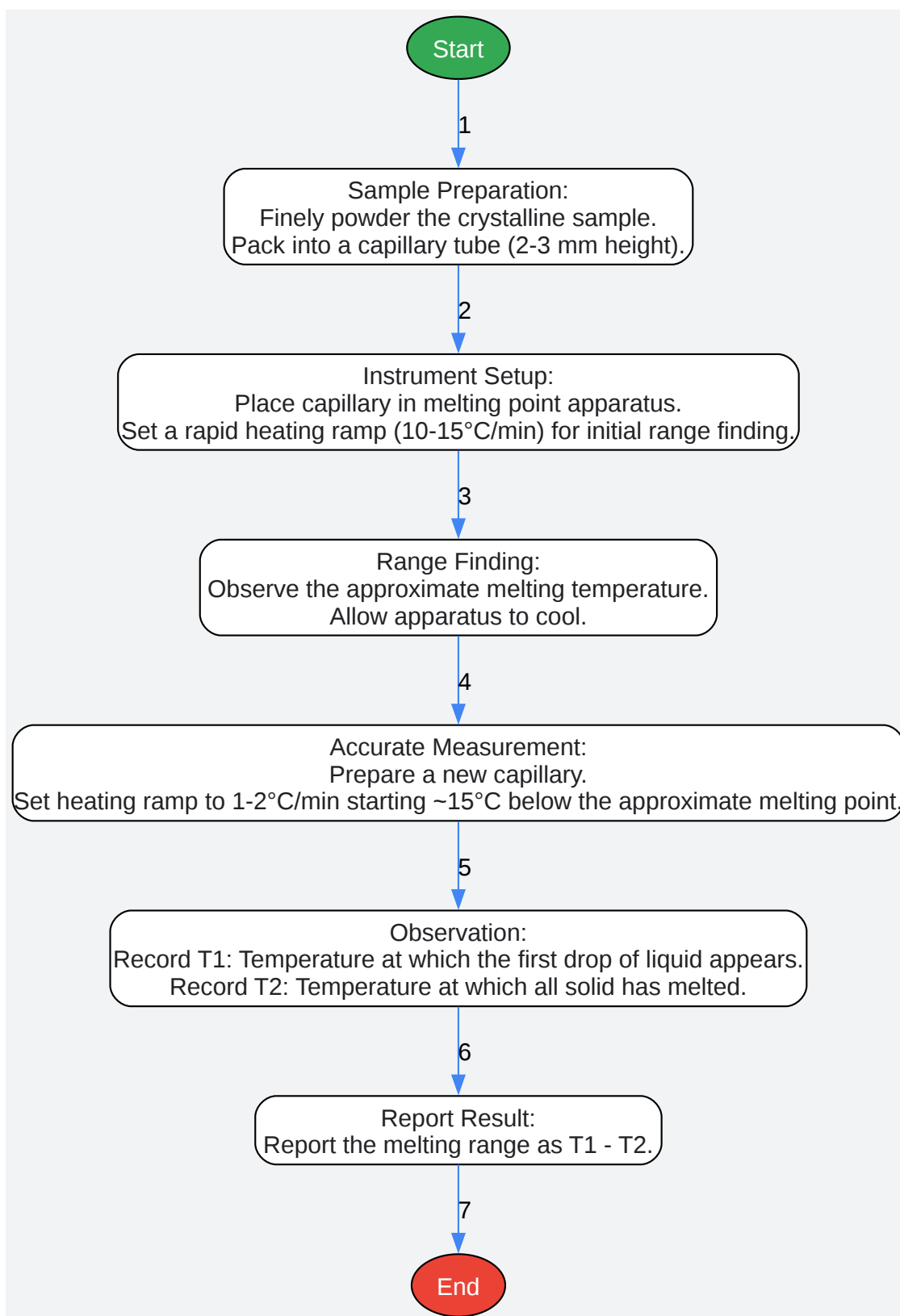
Experimental Protocols for Physical Characterization

The following protocols describe standardized methods for determining the key physical properties of **3,5-Dimethyl-4-nitrobenzoic acid**. These procedures are designed to be self-validating and ensure high-quality, reproducible data.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

Causality: This method relies on the principle that a pure crystalline solid has a distinct, sharp temperature at which it transitions to a liquid. The presence of impurities disrupts the crystal lattice, requiring less energy (a lower temperature) to melt and occurring over a wider temperature range.



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Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

- **Sample Preparation:** Place a small amount of dry **3,5-Dimethyl-4-nitrobenzoic acid** on a watch glass. Crush it into a fine powder using a spatula. This ensures uniform heat distribution.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 2-3 mm.
- **Apparatus Setup:** Place the loaded capillary into the heating block of a calibrated melting point apparatus.
- **Coarse Measurement (Optional but Recommended):** Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This saves time for the precise measurement.
- **Precise Measurement:** Allow the apparatus to cool at least 20 °C below the approximate melting point. Place a new, freshly packed capillary in the apparatus.
- **Heating and Observation:** Set the heating rate to a slow 1-2 °C/min. This slow rate is critical for thermal equilibrium between the sample, thermometer, and heating block, ensuring accuracy.
- **Record the Range:**
 - Record the temperature (T1) when the first drop of liquid is observed.
 - Record the temperature (T2) when the last solid crystal melts completely.
- **Reporting:** The melting point is reported as the range T1 – T2. For **3,5-Dimethyl-4-nitrobenzoic acid**, this should be within the 221-224 °C range[6][8].

Qualitative Solubility Assessment

Causality: This protocol assesses solubility based on the principle of "like dissolves like." The polarity of the solvent is compared against the polarity of the solute to predict and observe

dissolution. The high degree of aromatic character and nonpolar methyl groups in the solute predict poor solubility in polar protic solvents like water.

Step-by-Step Methodology:

- **Solvent Selection:** Prepare test tubes with 1 mL of various solvents, such as water (polar protic), ethanol (polar protic), acetone (polar aprotic), and toluene (nonpolar).
- **Solute Addition:** Add approximately 10 mg of **3,5-Dimethyl-4-nitrobenzoic acid** to each test tube.
- **Initial Observation:** Observe if the solid dissolves immediately at room temperature (20-25 °C).
- **Agitation:** Vigorously shake or vortex each tube for 30 seconds. The mechanical energy helps to break apart the solute lattice and increase the surface area for solvation.
- **Observation & Classification:** Observe the contents against a dark background.
 - **Soluble:** The solution is completely clear with no visible solid particles.
 - **Slightly Soluble:** The majority of the solid has dissolved, but some particles remain.
 - **Insoluble:** The solid remains largely undissolved. As per literature, the compound should be classified as insoluble in water[1][8][9].
- **Heating (Optional):** Gently heat the test tubes that showed poor solubility. Increased temperature can enhance solubility. Note any changes upon heating and subsequent cooling.

Safety, Handling, and Storage

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

- **Safety:** The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation[1]. It is also considered harmful if swallowed[3]. Standard personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[1]. Recommended storage temperatures are between 2-8 °C[8][9]. It should be stored away from oxidizing agents[1].

Conclusion

3,5-Dimethyl-4-nitrobenzoic acid is a solid crystalline compound characterized by a high melting point and insolubility in water. Its physical properties are a direct consequence of its molecular structure, which includes a carboxylic acid group capable of hydrogen bonding, a bulky aromatic system, and a polar nitro group. The experimental protocols detailed herein provide a reliable framework for verifying these characteristics in a research setting, ensuring data integrity and contributing to the successful application of this compound in complex synthetic pathways.

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